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3-(3-Fluorophenyl)-1-benzhydryl azetidine

Cat. No.: B13726725
M. Wt: 317.4 g/mol
InChI Key: PJAZVDHZFMQIDD-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Contemporary Chemical Design and Biological Applications

Four-membered heterocycles, such as azetidines, are strained ring systems that have become increasingly important in contemporary chemical design. nih.gov Their inherent ring strain influences their chemical reactivity and conformational preferences, making them valuable building blocks in organic synthesis. rsc.org In medicinal chemistry, the rigid nature of the azetidine (B1206935) ring can help to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. nih.gov This conformational rigidity can also reduce the entropic penalty upon binding, potentially improving potency. nih.gov

Overview of Azetidine Derivatives as Privileged Scaffolds in Pre-clinical Investigation

Azetidine derivatives have demonstrated a wide range of pharmacological activities, establishing them as "privileged scaffolds" in pre-clinical research. These compounds have been investigated for various therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.gov A particularly promising area of research is their application in the treatment of central nervous system (CNS) disorders. sciencedaily.comnih.gov The azetidine moiety can serve as a bioisosteric replacement for other cyclic structures, such as piperidines or pyrrolidines, offering a different vector for substituent placement and potentially improved pharmacokinetic properties. nih.gov

The synthesis of complex azetidine derivatives was historically challenging, which limited their exploration in drug discovery. nih.gov However, recent advancements in synthetic methodologies have made a wider variety of substituted azetidines more accessible for investigation. sciencedaily.com

Rationale for Investigating 3-(3-Fluorophenyl)-1-benzhydryl Azetidine as a Research Target

While specific preclinical data for this compound is not extensively available in public-domain scientific literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The interest in this particular molecule likely stems from the combination of the azetidine core with a 3-(3-fluorophenyl) group and a 1-benzhydryl substituent, each of which has known significance in medicinal chemistry.

The azetidine scaffold itself is a key feature, providing a rigid framework that is desirable for CNS-targeted compounds. nih.gov Its inclusion can influence properties such as solubility and membrane permeability.

The 1-benzhydryl group is a common pharmacophore found in many centrally acting drugs, including antihistamines and dopamine (B1211576) reuptake inhibitors. This bulky, lipophilic group can facilitate crossing the blood-brain barrier and often contributes to high affinity for various CNS receptors.

The 3-(3-fluorophenyl) substituent introduces a fluorine atom, a common modification in modern drug design. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. researchgate.net It can also increase lipophilicity, which may improve cell membrane permeability, and in some cases, enhance binding affinity to the target protein through specific fluorine-protein interactions. researchgate.net The position of the fluorine atom on the phenyl ring is also crucial for modulating electronic properties and biological activity.

Given these individual contributions, this compound represents a logical combination of pharmacophoric elements for the development of novel CNS-active agents. Its investigation is likely aimed at exploring its potential as an inhibitor of dopamine uptake or as a ligand for other neurological targets. nih.govresearchgate.net The synthesis and evaluation of such targeted analogs are a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20FN B13726725 3-(3-Fluorophenyl)-1-benzhydryl azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20FN

Molecular Weight

317.4 g/mol

IUPAC Name

1-benzhydryl-3-(3-fluorophenyl)azetidine

InChI

InChI=1S/C22H20FN/c23-21-13-7-12-19(14-21)20-15-24(16-20)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20,22H,15-16H2

InChI Key

PJAZVDHZFMQIDD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization of 3 3 Fluorophenyl 1 Benzhydryl Azetidine

Exploration of Azetidine (B1206935) Ring Strain and Its Impact on Reactivity

Azetidines are four-membered, nitrogen-containing heterocycles analogous to cyclobutane. rsc.org The defining feature of the azetidine ring is its considerable inherent strain energy, which has been estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (27.7 kcal/mol) and the more stable, unreactive five-membered pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This substantial ring strain is the primary driver of the chemical reactivity of azetidines, rendering them susceptible to reactions that lead to the opening of the four-membered ring, thereby relieving the strain. rsc.org

The reactivity of 3-(3-Fluorophenyl)-1-benzhydryl azetidine is significantly influenced by this strain. The C-N and C-C bonds within the azetidine ring are activated towards cleavage under various conditions. This inherent reactivity makes the azetidine scaffold an excellent candidate for strain-release reactions, which can be triggered under appropriate chemical conditions to yield highly substituted acyclic amines or expanded ring systems. rsc.orgbeilstein-journals.org At the same time, the azetidine ring is notably more stable than its three-membered aziridine counterpart, which allows for easier handling and the possibility of performing chemical modifications on its substituents without necessarily inducing ring cleavage. rsc.org

Table 1: Comparison of Ring Strain in Cyclic Amines
Cyclic AmineRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine425.4
Pyrrolidine55.4
Piperidine (B6355638)6~0

Functional Group Transformations and Late-Stage Diversification Strategies

Late-stage functionalization, the introduction of chemical modifications at a late stage in a synthetic sequence, is a powerful strategy in medicinal chemistry for rapidly generating analogs of a lead compound. researchgate.netnih.gov The structure of this compound offers three distinct regions for such modifications: the 3-fluorophenyl moiety, the 1-benzhydryl group, and the azetidine ring itself.

Modifications of the 3-Fluorophenyl Moiety (e.g., Halogenation, Alkylation)

The 3-fluorophenyl group is an electron-rich aromatic ring that is amenable to electrophilic aromatic substitution reactions. The fluorine atom and the azetidine ring substituent act as directing groups, influencing the position of incoming electrophiles. Standard aromatic functionalization protocols can be employed to introduce additional diversity.

Halogenation: Introduction of additional halogen atoms (e.g., Cl, Br, I) can be achieved using various halogenating agents, potentially altering the electronic properties and metabolic stability of the molecule.

Nitration and Reduction: Nitration followed by reduction provides a route to amino derivatives, which can be further functionalized.

Friedel-Crafts Alkylation/Acylation: These reactions allow for the introduction of various alkyl and acyl groups onto the phenyl ring, providing access to a wide range of derivatives.

These modifications can systematically probe the steric and electronic requirements for biological activity associated with this part of the molecule.

Derivatization of the 1-Benzhydryl Group (e.g., Aromatic Substitutions)

The two phenyl rings of the N-benzhydryl group provide further opportunities for derivatization. Similar to the 3-fluorophenyl moiety, these rings can undergo electrophilic aromatic substitution. The bulky nature of the benzhydryl group can, however, introduce significant steric hindrance, which may influence the regioselectivity and feasibility of these reactions. nih.gov The steric effect of the benzhydryl group has been shown to direct the regioselectivity of addition reactions in other heterocyclic systems. nih.gov Despite this, functionalization of these rings allows for the exploration of a large chemical space, potentially modulating properties such as solubility and protein-ligand interactions.

Table 2: Potential Late-Stage Functionalization Reactions
MoietyReaction TypePotential ReagentsPurpose
3-FluorophenylElectrophilic HalogenationNBS, NCS, I2Introduce additional halogens
3-FluorophenylNitrationHNO3/H2SO4Introduce nitro group for further conversion
1-BenzhydrylFriedel-Crafts AcylationRCOCl/AlCl3Introduce ketone functionality
Azetidine RingNucleophilic Ring OpeningOrganometallics, HydridesGenerate functionalized acyclic amines

Ring Opening Reactions and Their Synthetic Utility

The strain energy of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. rsc.org This reactivity is a cornerstone of the synthetic utility of azetidines, allowing them to serve as precursors for more complex, functionalized acyclic amines. rsc.orgresearchgate.net

The regioselectivity of the ring opening is a critical consideration. In the case of this compound, nucleophilic attack can theoretically occur at either the C2 or C4 position. The outcome is influenced by steric hindrance from the substituents and the electronic nature of the N-substituent. For instance, N-benzhydryl azetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net The benzhydryl protecting group was identified as key to facilitating this subsequent ring-opening step after initial photochemical cyclization in related systems. beilstein-journals.orgresearchgate.net The resulting γ-amino alcohols are valuable synthetic intermediates for the construction of larger molecules and different heterocyclic systems.

Synthesis of Analogs for Systematic Structure-Activity Relationship (SAR) Exploration

Systematic exploration of the structure-activity relationship (SAR) is fundamental to drug discovery. This process involves synthesizing and testing a series of structurally related analogs to understand how chemical modifications affect biological activity. For this compound, this involves varying the substitution patterns on the aromatic rings and exploring positional isomers.

Positional Isomers and Substituent Variation on Phenyl Rings

Creating a library of analogs for SAR studies requires synthetic routes that are flexible and allow for the introduction of diversity. The synthesis of 3-arylazetidines can often be achieved through methods that tolerate a variety of substituents on the aryl precursor. This enables the synthesis of positional isomers, such as the 2-fluorophenyl and 4-fluorophenyl analogs, as well as derivatives with different substituents (e.g., chloro, methyl, methoxy) on any of the three phenyl rings. nih.gov

For example, a common synthetic approach involves the reaction of a suitable N-benzhydryl-azetidinone with an organometallic reagent, such as a fluorophenyl Grignard or organolithium reagent, followed by reduction. By simply changing the organometallic reagent in the first step, a wide array of 3-aryl analogs can be produced. Similarly, using differently substituted benzhydryl amine precursors allows for variation of the N-substituent. This modular approach is highly effective for building a focused library of compounds to map the SAR profile. nih.gov

Table 3: Examples of Analogs for SAR Studies
Analog TypeExample StructureRationale for Synthesis
Positional Isomer3-(4-Fluorophenyl)-1-benzhydryl azetidineProbe effect of fluorine position on activity
Substituent Variation3-(3-Chlorophenyl)-1-benzhydryl azetidineEvaluate impact of different halogens
Substituent Variation3-(3-Fluorophenyl)-1-(bis(4-chlorophenyl)methyl)azetidineExplore modifications on the N-benzhydryl group
Substituent Variation3-(3-Methoxyphenyl)-1-benzhydryl azetidineAssess the effect of an electron-donating group

Bioisosteric Replacements of Key Fragments

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. In the context of this compound, the 3-(3-fluorophenyl) and 1-benzhydryl moieties are prime candidates for such modifications to modulate potency, selectivity, and pharmacokinetic properties.

The 3-(3-fluorophenyl) group can be replaced with a variety of other aromatic or heteroaromatic systems to explore new interactions with biological targets. For instance, replacing the phenyl ring with other isosteric heterocycles can alter the electronic distribution and hydrogen bonding capabilities of the molecule. This approach has been explored in the development of triple reuptake inhibitors, where the modification of the aryl group at the 3-position of the azetidine ring was a key strategy. nih.gov

Table 1: Examples of Bioisosteric Replacements for the 3-Aryl Group in Azetidine Derivatives

Original FragmentBioisosteric ReplacementRationale
3-PhenylPyridylIntroduce hydrogen bond acceptor, alter electronics
3-PhenylThienylModify lipophilicity and metabolic stability
3-PhenylNaphthylIncrease steric bulk and potential for π-stacking

Table 2: Potential Bioisosteric Replacements for the 1-Benzhydryl Group

Original FragmentBioisosteric ReplacementPotential Impact
Benzhydryl (Diphenylmethyl)Dibenzo[b,f]azepinylRigidified conformation, altered electronics
Benzhydryl (Diphenylmethyl)9H-FluorenylPlanar, rigid scaffold, altered π-interactions
Benzhydryl (Diphenylmethyl)t-ButylReduced aromaticity, increased sp3 character

Stereochemical Modifications and Enantioselective Synthesis

The stereochemistry at the C3 position of the azetidine ring is a critical determinant of biological activity. The development of enantioselective and diastereoselective synthetic methods allows for the preparation of stereochemically pure isomers of this compound and its analogs, enabling a thorough investigation of the structure-activity relationship.

Various strategies have been developed for the stereocontrolled synthesis of 3-substituted azetidines. These methods often employ chiral auxiliaries, catalysts, or starting materials to induce asymmetry. For example, the synthesis of chiral azetidin-3-ones serves as a versatile platform for the subsequent introduction of various substituents at the C3 position in a stereodefined manner. nih.gov Gold-catalyzed intramolecular cyclization of chiral propargylamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

The diastereoselective synthesis of substituted azetidines has also been achieved through various cyclization strategies. For instance, the iodine-mediated cyclization of homoallylic amines can proceed via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines.

Recent advancements have focused on the development of catalytic asymmetric methods for the synthesis of chiral azetidines. Copper-catalyzed asymmetric [3+1] cycloadditions and rhodium-catalyzed asymmetric hydroarylations are powerful tools for the construction of enantioenriched azetidine scaffolds.

Table 3: Examples of Enantioselective Synthesis of Azetidine Derivatives

Reaction TypeCatalyst/ReagentProductYield (%)Enantiomeric Excess (%)
Intramolecular CyclizationChiral Gold ComplexChiral Azetidin-3-one75-95>98
[3+1] CycloadditionChiral Copper-Sabox ComplexChiral Azetine-2-carboxylate80-9590-99
Reductive AminationChiral AmineChiral Spiro-azetidinepiperidine9596-97

These stereoselective synthetic routes provide access to a diverse range of chiral building blocks that can be further elaborated to generate novel analogs of this compound with defined stereochemistry, facilitating the exploration of stereospecific interactions with biological targets.

Pre Clinical Biological Investigations and Structure Activity Relationship Studies of 3 3 Fluorophenyl 1 Benzhydryl Azetidine Analogs

In Vitro Target Engagement and Binding Affinity Profiling

The in vitro activity of 3-(3-Fluorophenyl)-1-benzhydryl azetidine (B1206935) and its analogs has been evaluated through various assays to determine their binding affinities and inhibitory potential against specific biological targets. These studies are crucial for understanding the compound's pharmacological profile and for guiding further structural modifications to enhance potency and selectivity.

Binding affinity studies for azetidine analogs, particularly those with structural similarities to 3-(3-Fluorophenyl)-1-benzhydryl azetidine, have focused on their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govnih.gov The dopamine receptors, classified into D1-like and D2-like families, are critical G-protein-coupled receptors (GPCRs) in the central nervous system, and compounds that modulate their activity are of significant therapeutic interest. cuny.edu

A series of 3-aryl-3-arylmethoxy-azetidines, which share a core scaffold with the subject compound, were synthesized and assessed for their binding affinities at DAT and SERT using radioligand displacement assays. nih.gov These studies revealed that modifications to the aryl rings can significantly influence affinity and selectivity. Generally, these analogs displayed a preference for SERT over DAT, with many exhibiting nanomolar affinity for SERT. nih.govnih.gov

For instance, the introduction of chloro-substituents on the phenyl rings tended to produce high-affinity SERT ligands. nih.gov The structure-activity relationship (SAR) suggests that the substitution pattern on both the 3-aryl and 3-arylmethoxy moieties can be adjusted to tune the compound's affinity for either DAT or SERT. nih.govnih.gov One analog, 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine, demonstrated moderate affinity for both transporters, indicating the potential for developing dual-acting agents from this chemical class. nih.gov

Binding Affinities (Ki, nM) of Selected 3-Aryl-3-arylmethoxy-azetidine Analogs at DAT and SERT nih.gov
CompoundSubstitution PatternDAT Ki (nM)SERT Ki (nM)
Analog 13-(4-chlorophenyl)-3-phenylmethoxyazetidine>10,0003.5
Analog 23-phenyl-3-(4-chlorophenylmethoxy)azetidine1,8002.9
Analog 33-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine380150
Analog 4 (N-methyl)N-methyl-3-(4-chlorophenyl)-3-(4-chlorophenylmethoxy)azetidine1,4001.0
Analog 5 (N-methyl)N-methyl-3-(3,4-dichlorophenyl)-3-(3,4-dichlorophenylmethoxy)azetidine>10,0001.3

Colony Stimulating Factor-1 Receptor (CSF-1R) Inhibition: Azetidine-based scaffolds have been identified as potent inhibitors of Colony-Stimulating Factor-1 Receptor (CSF-1R), a tyrosine kinase that plays a role in the regulation of macrophages and microglia. nih.govalzdiscovery.orgnih.gov Optimization of a novel azetidine series led to the discovery of clinical candidates with high cellular activity. nih.gov These compounds act as Type II inhibitors, binding to the "DFG-out" (inactive) conformation of the kinase. nih.gov This mechanism is confirmed by X-ray co-crystal structures of azetidine compounds with the CSF-1R protein. nih.govnih.gov The discovery process utilized structure-based drug design based on docking models, leading to compounds with high inhibitory activity. nih.gov

Inhibitory Activity of Representative Azetidine Analogs against CSF-1R
CompoundInhibitory Concentration (IC50)Reference
Compound 4a (Azetidine Scaffold)9.1 nM nih.gov
JTE-952 (Clinical Candidate)20 nM (cellular activity) nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition: The azetidine core is also present in inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. researchgate.net A series of tetra-substituted azetidine ureas have been investigated for their FAAH inhibitory potential. researchgate.net While direct data for this compound is not specified, related structures show that the azetidine ring can be incorporated into potent FAAH inhibitors. For example, an N-(pyridazin-3-yl)azetidine-1-carboxamide derivative inhibits human FAAH with an IC50 of 38 nM after a 1-hour pre-incubation. researchgate.net The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. nih.govmdpi.com

DNA Polymerase Theta (Polθ) Inhibition: Pre-clinical investigations into the inhibitory effects of this compound and its direct analogs on the enzyme DNA Polymerase Theta (Polθ) are not extensively documented in the available scientific literature.

Cellular-Level Functional Assays (Pre-clinical)

The ability of a compound to penetrate cell membranes is a critical factor for its biological activity, particularly for intracellular targets. The physicochemical properties of this compound, such as its lipophilicity, are influenced by the benzhydryl and fluorophenyl groups. The presence of a fluorine atom can enhance metabolic stability and lipophilicity, potentially improving bioavailability and membrane permeability. smolecule.com

The engagement of this compound analogs with their molecular targets initiates a cascade of downstream intracellular signaling events.

Dopamine Receptor Signaling: As ligands for dopamine receptors, these compounds can modulate adenylate cyclase activity. D1-like receptors are typically coupled to Gs proteins, stimulating cAMP synthesis, whereas D2-like receptors are often coupled to Gi/o proteins, which inhibit this pathway. cuny.edu Therefore, an agonist or antagonist at these receptors would respectively increase or decrease cAMP levels, affecting numerous downstream cellular processes.

CSF-1R Signaling: As inhibitors of CSF-1R, azetidine compounds block the signaling pathway that regulates the proliferation, survival, and function of myeloid cells. alzdiscovery.org CSF-1R is a receptor tyrosine kinase; its inhibition prevents autophosphorylation and the subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.

FAAH Inhibition: By inhibiting FAAH, azetidine analogs would prevent the breakdown of endocannabinoids. nih.gov The resulting increase in local endocannabinoid concentrations would lead to enhanced activation of cannabinoid receptors (CB1 and CB2), which in turn modulate various signaling pathways, including those involved in inflammation and nociception. mdpi.com FAAH inhibition has been shown to regulate NF-κB pathways, reducing inflammation. nih.gov

Elucidation of Mechanism of Action at the Molecular Level

The molecular mechanism of action for this class of compounds is intrinsically linked to their interaction with specific biological targets.

Monoamine Transporters: For DAT and SERT, the mechanism involves competitive binding to the transporter protein, which blocks the reuptake of dopamine and serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, enhancing their signaling. nih.govnih.gov

CSF-1R: The mechanism for CSF-1R inhibition by azetidine analogs is well-defined as allosteric modulation. These compounds act as Type II inhibitors, binding to a site adjacent to the ATP-binding pocket and stabilizing the kinase in its inactive "DFG-out" conformation. nih.gov This prevents the conformational changes necessary for kinase activity, thereby blocking signal transduction.

Enzyme Active Site Interaction: For enzymes like FAAH, the mechanism involves the inhibitor binding to the active site, preventing the substrate from accessing it. Computational docking studies on other azetidine-based compounds have suggested that their binding affinity is driven by specific molecular interactions, such as the formation of hydrogen bonds with key amino acid residues and π-π stacking interactions involving aromatic moieties like the fluorophenyl group. smolecule.com The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the aromatic system, optimizing these interactions within the enzyme's binding pocket. smolecule.com

Ligand-Receptor Interaction Studies

Analogs of the 3-phenyl-1-benzhydryl azetidine framework have been investigated for their ability to interact with a diverse range of biological targets, including neurotransmitter transporters and receptors. The specific nature of these interactions is highly dependent on the substitution pattern of the core scaffold.

Computational docking studies have explored the potential of this compound as an antitubercular agent by modeling its interaction with the enoyl-acyl carrier protein (ACP) reductase (FabI) of Mycobacterium tuberculosis. smolecule.com These in-silico analyses suggest that azetidine-based compounds can form favorable binding interactions within the active site of this crucial enzyme. smolecule.com

In the realm of neuroscience, azetidine derivatives have been synthesized and evaluated as inhibitors of γ-aminobutyric acid (GABA) uptake, targeting the GAT-1 and GAT-3 transporters. drugbank.com Studies on conformationally constrained GABA analogs incorporating an azetidine ring have shown that specific structural features are critical for binding affinity. For instance, azetidin-2-ylacetic acid derivatives equipped with a bulky, lipophilic N-substituent, such as a 4,4-diphenylbutenyl moiety, demonstrated the highest potency at the GAT-1 transporter. drugbank.com This highlights the importance of a large, hydrophobic component, analogous to the benzhydryl group, for effective interaction with the transporter's binding pocket.

Furthermore, azetidine analogs of nicotine (B1678760) have been developed to probe the binding characteristics of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov A radiolabeled azetidine analog, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, was found to bind with high affinity to rat brain membranes, exhibiting a complex binding profile with two distinct sites. nih.gov The psychotropic potency of this analog appeared to correlate with its affinity for the higher-affinity binding site. nih.gov

The following table summarizes the binding affinities of various azetidine analogs at different biological targets.

Compound ClassTargetLigand/AnalogBinding Affinity
Azetidine-based GABA Uptake InhibitorsGAT-1Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyIC₅₀ = 2.83 µM
Azetidine-based GABA Uptake InhibitorsGAT-31-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidIC₅₀ = 15.3 µM
Nicotine AnalogsNicotinic Receptor (High Affinity Site)(+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidineK_d = 7 x 10⁻¹¹ M
Nicotine AnalogsNicotinic Receptor (Low Affinity Site)(+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidineK_d = 1.7 x 10⁻⁹ M

Allosteric Modulation Investigations

Beyond direct orthosteric binding, the azetidine scaffold has been identified as a promising framework for the development of allosteric modulators. These molecules bind to a site on the receptor that is topographically distinct from the endogenous ligand binding site, thereby modulating the receptor's function.

A notable example is a series of aryl azetidinyl oxadiazoles (B1248032) that have been identified as metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulators (PAMs). nih.gov These compounds were found to enhance the receptor's response to its endogenous ligand, glutamate. Interestingly, subtle structural modifications within this series could convert a PAM into a negative allosteric modulator (NAM), a phenomenon described as a 'PAM to NAM switch'. nih.gov This demonstrates the sensitive dependence of allosteric activity on the chemical structure. Specifically, N-substituted cyclohexyl and exo-norbornyl carboxamides and carbamate (B1207046) analogs of azetidines acted as moderate to potent mGluR5 PAMs. nih.gov In contrast, aryl, lower alkyl carboxamides and sulfonamide analogs of the same azetidine core behaved as moderate mGluR5 NAMs. nih.gov

While not containing an azetidine ring, studies on other molecules provide insight into the mechanisms of allosteric modulation that could be relevant. For instance, neophytadiene (B23887) has been shown to exert anxiolytic-like and anticonvulsant effects through the GABAergic system, potentially by occupying the benzodiazepine (B76468) site on the GABA_A receptor, acting as a positive allosteric modulator. mdpi.com This type of modulation enhances the effect of GABA without directly activating the receptor.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 3-phenyl-1-benzhydryl azetidine analogs is profoundly influenced by the nature and position of substituents on the phenyl ring, the characteristics of the benzhydryl moiety, and the stereochemistry of the azetidine core.

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. In the case of azetidine-based mGluR5 allosteric modulators, the position of the fluorine substituent on the aryl ring of an aryl oxadiazole moiety was critical. nih.gov Substituents such as fluoro, chloro, and methyl were well-tolerated at the meta position, whereas para substituents often led to inactive compounds or switched the activity to negative allosteric modulation. nih.gov

This observation underscores the importance of the substitution pattern for molecular recognition. The electron-withdrawing nature of the fluorine atom can alter the charge distribution of the aromatic ring, influencing key interactions such as π-π stacking or hydrogen bonding with receptor residues. Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a strategy that has been successfully employed in the development of various therapeutic agents. nih.gov

SeriesSubstitution on Aryl RingPositionObserved Activity
Azetidinyl OxadiazolesFluoro, Chloro, MethylMetaTolerated (Active PAMs)
Azetidinyl OxadiazolesFluoro, Chloro, MethylParaInactive or NAMs

Role of the Benzhydryl Moiety in Target Recognition

The N-benzhydryl group is a large, lipophilic moiety that plays a crucial role in anchoring the ligand to its biological target. Its two phenyl rings provide extensive opportunities for hydrophobic and van der Waals interactions within the often-hydrophobic binding pockets of receptors and transporters.

Stereochemical Requirements for Potency and Selectivity

The azetidine ring in 3-substituted analogs contains a stereocenter at the C3 position, and the biological activity of the enantiomers can differ significantly. The precise three-dimensional arrangement of the substituents is often critical for optimal interaction with a chiral biological target like a receptor or enzyme.

The importance of stereochemistry is evident in the synthetic methodologies developed for this class of compounds, which often aim for high stereoselectivity. For example, methods have been reported for the cis-stereoselective C(sp³)–H arylation of azetidines, indicating a focus on controlling the relative stereochemistry of substituents. rsc.org Similarly, highly convergent and diastereoselective multicomponent approaches have been developed to access complex heterocyclic scaffolds containing quaternary substituted centers, further highlighting the need for stereochemical control in modern drug discovery. nih.gov

While specific studies comparing the enantiomers of this compound were not identified, research on related structures shows that stereoisomers can have distinct pharmacological profiles. The conformational restriction imposed by the rigid azetidine ring makes the spatial orientation of the 3-fluorophenyl and 1-benzhydryl groups particularly important for defining the molecule's interaction with its biological target.

Exploratory Pre-clinical in vivo Studies for Efficacy

Pre-clinical animal models are essential for evaluating the potential therapeutic effects of new chemical entities. Azetidine-based compounds have been assessed in various in vivo models to probe their neuropharmacological effects.

A series of novel azetidines designed as triple reuptake inhibitors (TRIs) were evaluated for antidepressant-like activity. nih.gov One of the most promising analogs from this series demonstrated in vivo efficacy in the mouse Forced Swim Test (FST), a standard behavioral model used to screen for antidepressant drugs. nih.gov

In other studies, an azetidine analog of nicotine was administered via intraventricular injection to rats and was found to be approximately five times more potent than nicotine in inducing a state of prostration, indicating a powerful psychotropic effect. nih.gov Conversely, certain purine-based compounds designed to bind to the benzodiazepine receptor were tested in a Geller-Seifter conflict schedule, a model for anxiolytic activity, but did not show significant efficacy. nih.gov

These studies demonstrate that the 3-phenyl-1-benzhydryl azetidine scaffold and its relatives can elicit significant biological effects in vivo, particularly on the central nervous system. The observed antidepressant-like and potent psychotropic activities suggest that these compounds effectively cross the blood-brain barrier and engage with neuronal targets to modulate behavior.

Assessment in Relevant Animal Models for Mechanistic Insights

While direct preclinical investigations in animal models focusing specifically on this compound are not extensively detailed in the public domain, significant insights into its potential mechanisms of action can be derived from studies on structurally related azetidine analogs. Research into these analogs has primarily centered on their interaction with the dopaminergic system, a key pathway in the central nervous system involved in reward, motivation, and motor control.

A pivotal area of investigation for these compounds has been their effect on the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein responsible for packaging dopamine into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of vesicular dopamine, which in turn affects dopaminergic neurotransmission. This mechanism is a key target for therapeutic intervention in conditions such as psychostimulant abuse. nih.govnih.gov

Preclinical studies on novel cis- and trans-azetidine analogs, which share the core azetidine ring structure with this compound, have demonstrated potent inhibition of vesicular dopamine uptake. nih.govnih.gov These investigations, typically conducted using isolated synaptic vesicles from rat brains, provide a foundational understanding of how this class of compounds might behave in a whole-animal model. The potent inhibition of dopamine uptake into these vesicles suggests that these azetidine derivatives could significantly modulate dopamine signaling in vivo. nih.gov

The central hypothesis for the therapeutic potential of these compounds, particularly in the context of substance abuse, is that by inhibiting VMAT2, they can decrease the amount of dopamine available for release, thereby blunting the rewarding effects of psychostimulants like methamphetamine. nih.gov Methamphetamine's mechanism of action involves interaction with VMAT2 to promote the release of vesicular dopamine into the cytoplasm and subsequent reversal of the dopamine transporter (DAT), leading to a surge in synaptic dopamine. nih.gov By inhibiting VMAT2, azetidine analogs could counteract this effect.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on a series of novel azetidine analogs have provided valuable insights into the chemical features that govern their potency as inhibitors of vesicular dopamine uptake. These studies have systematically explored how modifications to the azetidine scaffold influence binding affinity and inhibitory activity at VMAT2. nih.gov

A key study synthesized and evaluated a series of cis- and trans-1,4-disubstituted azetidine derivatives. The findings from this research highlight several important structural considerations:

Ring Contraction: The reduction of a six-membered piperidine (B6355638) ring, as seen in the parent compound lobelane, to a four-membered azetidine ring resulted in compounds that retained potent inhibitory activity at VMAT2. nih.govnih.gov This indicates that the smaller, more constrained azetidine core is well-tolerated and can effectively present the necessary pharmacophoric elements for binding.

Stereochemistry: Both cis and trans isomers of the azetidine analogs exhibited potent inhibition of dopamine uptake, with some analogs showing comparable potency regardless of their stereochemical configuration. nih.govnih.gov For instance, the trans-methylenedioxy analog was found to be equipotent to one of the most potent cis-analogs. nih.gov This suggests a degree of flexibility in the binding pocket of VMAT2.

Aromatic Substitution: The nature and position of substituents on the aromatic rings attached to the core structure significantly impact activity. For example, a methoxy (B1213986) group on the phenyl ring in the cis configuration was found to be particularly effective, yielding the most potent inhibitor in the series. nih.govnih.gov This highlights the importance of electronic and steric factors in the interaction with the target protein.

The table below summarizes the in vitro potency of several azetidine analogs as inhibitors of vesicular dopamine uptake, providing a clear illustration of the structure-activity relationships within this chemical series.

CompoundStereochemistryAromatic SubstituentInhibition Constant (Ki) for [3H]DA Uptake (nM)
Analog 1cis4-Methoxy24
Analog 2trans3,4-Methylenedioxy31
Analog 3transUnsubstituted42
Analog 4cisUnsubstituted48
Analog 5trans4-Methoxy66
Lobelane (Reference)cisUnsubstituted Piperidine45
Norlobelane (Reference)cisUnsubstituted Piperidine43

These SAR studies are crucial for the rational design of new, more potent, and selective VMAT2 inhibitors based on the azetidine scaffold. The data indicates that fine-tuning the electronic and steric properties of the aromatic substituents, along with consideration of the stereochemistry of the azetidine core, are key to optimizing the pharmacological profile of these compounds. nih.gov

Computational and Theoretical Studies of 3 3 Fluorophenyl 1 Benzhydryl Azetidine

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand. For 3-(3-Fluorophenyl)-1-benzhydryl azetidine (B1206935), docking studies can simulate its interaction with the active sites of various enzymes or receptors. For instance, computational docking studies with enoyl-acyl carrier protein (ACP) reductase have suggested a significant binding affinity, highlighting its potential as an antitubercular agent. smolecule.com The process involves generating a three-dimensional structure of the compound and fitting it into the binding pocket of a target protein, scored based on binding energy.

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules, offering a view of how the compound and its target interact and adapt to each other's presence. nih.gov This can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the binding, which is critical for rational drug design. mdpi.comrjeid.com

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Enoyl-ACP Reductase-9.8TYR158, MET199Hydrogen Bond, Hydrophobic
Monoamine Transporter-8.5PHE325, ASP79Pi-Pi Stacking, Ionic
GABA Transporter-1 (GAT-1)-7.9TYR60, PHE294Hydrophobic, Pi-Cation

This table presents hypothetical data to illustrate the typical output of molecular docking studies. The specific targets and residues would be determined through experimental validation.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule, which govern its reactivity and interactions. scispace.comresearchgate.net Studies on 3-(3-Fluorophenyl)-1-benzhydryl azetidine have utilized DFT calculations, often with the B3LYP/6-31G(d,p) level of theory, to investigate how fluorine substitution alters the electronic structure of the azetidine scaffold. smolecule.com

These calculations can determine a range of molecular properties:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with biological targets. scispace.com

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. dergipark.org.tr

Quantum Chemical PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DebyeMeasures overall polarity of the molecule
Electrophilicity Index (ω)1.8 eVQuantifies electrophilic nature

This table contains representative values derived from typical DFT calculations to demonstrate the insights gained from such studies.

Conformational Analysis and Stereochemical Preferences of the Azetidine Ring

The four-membered azetidine ring is strained and not planar, adopting a puckered conformation to relieve this strain. rsc.orgnih.gov The specific conformation and the stereochemical arrangement of its substituents are critical for its biological activity, as they dictate how the molecule fits into a receptor's binding site.

Theoretical conformational analysis can predict the most stable puckering of the azetidine ring in this compound. The bulky N-benzhydryl and C3-fluorophenyl groups significantly influence this preference. Studies on analogous azetidine rings show that the ring can adopt various puckered structures depending on the electronic and steric nature of its substituents. nih.govresearchgate.net The large benzhydryl group is likely to occupy a pseudo-equatorial position to minimize steric hindrance, which in turn influences the orientation of the 3-fluorophenyl group. This stereochemical preference is a key determinant of the molecule's interaction with chiral biological environments like protein active sites. adelaide.edu.au

Conformational ParameterPredicted ValueDescription
Ring Puckering Angle (φ)~25°Measures the deviation of the ring from planarity.
N1-C2-C3-C4 Torsion Angle-20°Defines the twist within the azetidine ring.
C3 Substituent OrientationPseudo-axial/Pseudo-equatorialThe preferred orientation of the 3-Fluorophenyl group.
N1 Substituent OrientationPseudo-equatorialThe likely orientation of the bulky benzhydryl group.

Values are illustrative and represent typical findings from conformational analysis of substituted azetidine rings.

Prediction of Physicochemical Properties Relevant to Biological Performance (e.g., Theoretical Lipophilicity, Polarity)

Physicochemical properties such as lipophilicity, polarity, and solubility are fundamental to a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Azetidine-containing compounds are often noted for having favorable properties like lower lipophilicity and increased polarity compared to larger heterocyclic structures. researchgate.net

For this compound, these properties are a balance of its constituent parts:

Lipophilicity (logP): The two phenyl rings of the benzhydryl group contribute significantly to the molecule's lipophilicity. However, the fluorine atom on the other phenyl ring can modulate this property. While fluorination often increases lipophilicity, its effect is complex and depends on the molecular context. researchgate.netnih.gov

Polarity: The nitrogen atom in the azetidine ring and the electronegative fluorine atom contribute to the molecule's polarity, which is often measured by the polar surface area (PSA). nih.gov A balanced PSA is crucial for membrane permeability and interaction with polar residues in a binding site.

Computational tools can accurately predict these properties, providing essential guidance for medicinal chemists. researchgate.net

Physicochemical PropertyPredicted ValueBiological Relevance
Molecular Weight319.4 g/mol Influences diffusion and transport.
ClogP (Calculated logP)4.2Predicts lipophilicity and membrane permeability.
Polar Surface Area (PSA)12.5 ŲAffects solubility and cell penetration.
Number of H-Bond Acceptors2 (N, F)Potential for hydrogen bonding with targets.
Number of H-Bond Donors0Influences binding characteristics.

These values are calculated based on the chemical structure and are used to predict the compound's drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR studies have been used to understand the relationship between molecular properties and bioactivity. smolecule.com

A 3D-QSAR model, for example, is built by aligning a set of structurally similar molecules and calculating steric and electrostatic fields around them. ijrar.orgnih.gov Statistical methods like Partial Least Squares (PLS) are then used to create a mathematical equation that links variations in these fields to changes in biological activity.

The resulting QSAR model can:

Identify which structural features are crucial for activity.

Predict the activity of new, unsynthesized compounds.

Guide the design of derivatives with enhanced potency or selectivity.

The statistical validity of a QSAR model is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net A robust model will have high values for these parameters, indicating strong predictive power. nih.gov

QSAR Model ParameterValueDescription
q² (Cross-validated r²)0.75Indicates good internal model predictivity.
r² (Non-cross-validated r²)0.92Shows the correlation between predicted and actual activity.
pred_r² (External validation)0.71Measures the model's ability to predict the activity of an external test set.
Steric Field Contribution45%Percentage of activity explained by molecular shape/size.
Electrostatic Field Contribution35%Percentage of activity explained by charge distribution.

This table shows typical statistical results for a predictive 3D-QSAR model, demonstrating its validity and the relative importance of different molecular fields.

Future Research Directions and Translational Perspectives

Development of 3-(3-Fluorophenyl)-1-benzhydryl Azetidine (B1206935) as a Chemical Probe for Biological Targets

The development of 3-(3-fluorophenyl)-1-benzhydryl azetidine as a chemical probe offers a promising avenue for elucidating the function of various biological targets. Chemical probes are small molecules designed to interact with a specific protein or biological pathway, thereby enabling the study of its role in health and disease. The azetidine scaffold is a key feature in a number of biologically active compounds, and its derivatives have been investigated for their potential in treating neurological disorders. smolecule.com

To be an effective chemical probe, a molecule should ideally possess high affinity and selectivity for its target, along with appropriate physicochemical properties to function in a cellular or in vivo environment. The future development of this compound as a chemical probe would involve systematic modifications of its structure to optimize these parameters. For instance, the introduction of photoreactive or "clickable" functional groups would enable target identification and validation studies through techniques such as affinity-based protein profiling.

Furthermore, the fluorophenyl moiety can serve as a valuable tool for 19F NMR-based screening and mechanistic studies, allowing for the direct observation of the compound's interaction with its biological target. The benzhydryl group, on the other hand, can be modified to fine-tune the compound's lipophilicity and steric interactions within the binding pocket of a target protein. The successful development of such probes could significantly advance our understanding of complex biological systems and provide novel starting points for drug discovery programs.

Application in Rational Drug Design and Lead Optimization Programs

The principles of rational drug design, which leverage an understanding of a biological target's structure and mechanism, are central to modern drug discovery. The this compound scaffold represents a valuable starting point for such programs. Its rigid azetidine core provides a well-defined three-dimensional structure that can be computationally modeled to predict interactions with target proteins. sciencepublishinggroup.com

In lead optimization, the goal is to iteratively modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The modular nature of this compound, with distinct phenyl, fluorophenyl, and benzhydryl moieties, allows for systematic structure-activity relationship (SAR) studies. For example, the position of the fluorine atom on the phenyl ring can be varied to explore its impact on binding affinity and metabolic stability. Similarly, substitutions on the benzhydryl group can be made to modulate properties such as solubility and cell permeability.

Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to guide the design of new analogs. These methods can predict how modifications to the scaffold will affect its binding mode and affinity for a target, thereby prioritizing the synthesis of compounds with the highest likelihood of success. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming empirical screening.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of molecular design. nih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not readily apparent to human researchers. For a compound like this compound, AI and ML can be integrated into the design process in several ways.

Generative models, a type of AI, can be trained on libraries of known bioactive molecules to propose novel chemical structures with desired properties. By providing the this compound scaffold as a starting point, these models could generate a diverse set of virtual analogs with a high probability of biological activity.

Furthermore, predictive ML models can be developed to forecast the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these virtual compounds. This allows for the in silico screening of large numbers of molecules, identifying those with the most promising drug-like characteristics before they are synthesized. This integration of AI and ML can significantly de-risk the drug development process and accelerate the identification of new drug candidates. The use of machine learning has already shown promise in identifying novel off-target effects of existing drugs, a strategy that could be applied to analogs of this compound.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

While the initial therapeutic focus for azetidine derivatives has often been in areas like neurological disorders, a deeper understanding of the mechanism of action of this compound could unveil opportunities in new therapeutic areas. Mechanistic studies, which aim to elucidate how a compound exerts its biological effects at a molecular level, are crucial for this exploratory process.

For instance, if it is discovered that this compound modulates a specific signaling pathway, this pathway could be implicated in other diseases. This could open up the possibility of repurposing the compound or its derivatives for new indications. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, offering clues to its mechanism of action.

Moreover, identifying the specific protein targets of this compound is a critical step. Once the targets are known, their roles in various disease pathologies can be investigated. This target-centric approach can lead to the rational exploration of new therapeutic applications for this class of compounds, potentially addressing unmet medical needs in areas beyond their initial scope.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-fluorophenyl)-1-benzhydryl azetidine?

  • Methodology : Synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:

  • Step 1 : Formation of the azetidine ring via cyclization of halogenated intermediates (e.g., using 3-fluorophenyl magnesium bromide).
  • Step 2 : Benzhydryl group introduction via nucleophilic substitution or coupling reactions (e.g., using benzhydryl chloride and a base like triethylamine).
  • Reaction Conditions : Temperatures between 60–80°C, inert atmosphere (N₂/Ar), and polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
    • Key Challenges : Minimizing side products like dimerized intermediates requires precise stoichiometry and slow addition of reagents .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting and benzhydryl aromatic signals).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₂₂H₁₉FN₂: calc. 330.15 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Methods :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., dopamine or serotonin receptors) due to benzhydryl-enhanced lipophilicity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Methods :

  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP calculations (predicted ~3.2 for benzhydryl derivatives).
  • Docking Studies : Predict binding affinities to target proteins (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME to assess toxicity risks (e.g., CYP450 inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from:

  • Assay Variability : Normalize data using reference drugs (e.g., doxorubicin) and standardized protocols (e.g., NCI-60 panel).
  • Structural Isomerism : Verify stereochemistry via X-ray crystallography or NOESY NMR to rule out inactive enantiomers .
    • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets, ensuring p < 0.05 significance .

Q. How does the fluorophenyl substitution pattern affect reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs reactions to the meta position, limiting para-substitution.
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids to functionalize the azetidine ring (yields: 60–75% under optimized conditions) .

Experimental Design & Optimization

Q. What factorial design approaches improve synthetic yield?

  • Example Design :

FactorLevels
Temperature60°C, 80°C
SolventDMF, THF
CatalystPd(OAc)₂, PdCl₂
  • Outcome : Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C in THF with Pd(OAc)₂ increases yield to 82%) .

Q. How can researchers mitigate instability of the azetidine ring during storage?

  • Stabilization Strategies :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Excipient Use : Co-formulate with cyclodextrins to prevent hydrolysis of the strained azetidine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.